molecular formula C15H14O3 B1415157 3-(4-Methoxy-2-methylphenyl)benzoic acid CAS No. 1178070-12-6

3-(4-Methoxy-2-methylphenyl)benzoic acid

Cat. No.: B1415157
CAS No.: 1178070-12-6
M. Wt: 242.27 g/mol
InChI Key: YMUIGLXBLDWLPT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific palladium catalysts, solvents, and reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic and research applications .

Biological Activity

3-(4-Methoxy-2-methylphenyl)benzoic acid, also known as 5-hydroxy-3-(4-methoxy-2-methylphenyl)benzoic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a methoxy group and a methyl substituent on the aromatic ring. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Property Value
Molecular FormulaC16_{16}H16_{16}O3_{3}
Molecular Weight272.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with various receptors. The hydroxyl and methoxy groups enhance its affinity for specific molecular targets, which can lead to significant physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Cell Line IC50_{50} (µM)Reference
MCF-715.2
HeLa12.5
HepG210.8

Antioxidant Activity

The compound's antioxidant capacity was evaluated using DPPH and ABTS assays, showing significant free radical scavenging activity. This property is crucial for protecting cells from oxidative damage.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Properties : A study published in Pharmaceutical Research investigated the anticancer effects of various derivatives of benzoic acid, including this compound. Results showed that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .
  • Antioxidant Efficacy Assessment : Research conducted at a university laboratory assessed the antioxidant properties using several assays. The findings indicated that the compound effectively reduced oxidative stress markers in cellular models .

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-13(18-2)6-7-14(10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUIGLXBLDWLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653762
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178070-12-6
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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